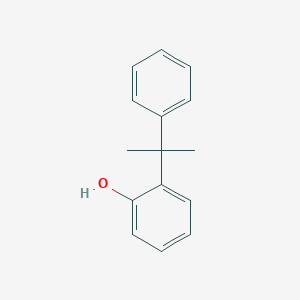

o-Cumylphenol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: o-Cumylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with alpha-methylstyrene in the presence of an acid catalyst. The reaction typically involves the following steps:

Reactants: Phenol and alpha-methylstyrene.

Catalyst: Acid catalyst, such as sulfuric acid or an acidic ion exchange resin.

Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 40 to 100°C, and may involve the use of an alkylbenzene like cumene to enhance selectivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction mixture is subjected to distillation under reduced pressure to separate this compound from byproducts .

Analyse Des Réactions Chimiques

Types of Reactions: o-Cumylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to phenols.

Electrophilic Substitution: The hydroxyl group activates the benzene ring towards electrophilic aromatic substitution, making it reactive towards halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

Electrophilic Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid under controlled conditions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols.

Applications De Recherche Scientifique

o-Cumylphenol has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

Industry: Utilized in the production of lubricants, antioxidants, and other fine chemicals.

Mécanisme D'action

The mechanism of action of o-cumylphenol involves its interaction with molecular targets such as estrogen-related receptors. It can mimic or interfere with the action of natural hormones, leading to various biological effects. The compound’s structure allows it to bind to these receptors and modulate their activity, influencing pathways related to cell growth, differentiation, and metabolism .

Comparaison Avec Des Composés Similaires

p-Cumylphenol: Similar structure but with the cumyl group in the para position.

m-Cumylphenol: Similar structure but with the cumyl group in the meta position.

Bisphenol A: Another phenolic compound with two phenol groups connected by a propane bridge.

Nonylphenol: A phenol with a nonyl group attached to the benzene ring.

Uniqueness: o-Cumylphenol is unique due to its specific ortho substitution, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to different chemical and biological properties compared to its para and meta counterparts .

Activité Biologique

o-Cumylphenol (o-CP), a phenolic compound, has garnered attention due to its diverse biological activities and potential environmental impacts. This article delves into the biological activity of this compound, exploring its mechanisms, interactions with biological systems, and implications for health and ecology.

This compound is characterized by its molecular formula and a molecular weight of 176.25 g/mol. It is an ortho-substituted phenol, which influences its reactivity and biological interactions. The compound is primarily used as an intermediate in the synthesis of various organic compounds, including antioxidants and lubricants.

The biological activity of this compound is largely attributed to its ability to interact with endocrine receptors, particularly estrogen receptors. This interaction can mimic or disrupt hormonal functions, leading to various biological effects:

- Endocrine Disruption : this compound has been identified as an endocrine disruptor, capable of interfering with hormonal pathways. Studies indicate that it can bind to estrogen receptors, influencing cell growth and differentiation processes .

- Antioxidant Activity : Research shows that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .

Ecotoxicological Impact

The environmental significance of this compound is underscored by its presence in wastewater and landfill leachates. Its toxicity can adversely affect aquatic organisms and ecosystems:

- Toxicity Studies : In ecotoxicological assessments, this compound has demonstrated harmful effects on various aquatic species. For instance, exposure to this compound has resulted in elevated levels of oxidative stress markers in shrimp, indicating potential sublethal effects on their health .

- Biodegradation Potential : Recent studies have explored the biodegradation of this compound by fungal species such as Umbelopsis isabellina. This process not only reduces toxicity but also enhances the potential for bioremediation in contaminated environments .

Case Studies

- Phytotoxicity Studies : Research involving black willow trees (Salix nigra) revealed that exposure to contaminated water containing this compound did not significantly affect tree health over two years. However, the study highlighted the importance of assessing long-term ecological impacts .

- Aquatic Toxicology : A study on ridgetail white prawns (Exopalaemon carinicauda) indicated that exposure to landfill leachate containing volatile phenols, including this compound, resulted in significant histological changes and oxidative stress responses .

Data Table

Propriétés

IUPAC Name |

2-(2-phenylpropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWNFAKWHDOUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171177 | |

| Record name | Phenol, o-(alpha,alpha-dimethylbenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18168-40-6 | |

| Record name | 2-(1-Methyl-1-phenylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18168-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cumylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018168406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, o-(alpha,alpha-dimethylbenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CUMYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8K97R8J5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.